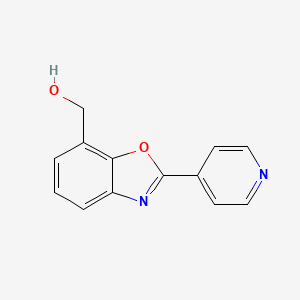

7-Benzoxazolemethanol,2-(4-pyridinyl)-

Description

7-Benzoxazolemethanol,2-(4-pyridinyl)- is a heterocyclic organic compound featuring a benzoxazole core substituted with a methanol group at the 7-position and a 4-pyridinyl moiety at the 2-position. Benzoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and photosensitizing properties.

Properties

Molecular Formula |

C13H10N2O2 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(2-pyridin-4-yl-1,3-benzoxazol-7-yl)methanol |

InChI |

InChI=1S/C13H10N2O2/c16-8-10-2-1-3-11-12(10)17-13(15-11)9-4-6-14-7-5-9/h1-7,16H,8H2 |

InChI Key |

BMYRMIHZSZSOGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(O2)C3=CC=NC=C3)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights:

SAPYR’s phenalenone core is optimized for <sup>1</sup>O2 generation due to extended aromaticity and redox activity .

Functional Groups: The 4-pyridinyl group in both 7-Benzoxazolemethanol and SAPYR enhances cellular uptake via electrostatic interactions with negatively charged microbial membranes. However, SAPYR’s quaternized pyridinium group ensures a permanent positive charge, improving biofilm penetration .

Antimicrobial Efficacy: SAPYR demonstrated 3–4 log10 reductions in E. faecalis and A. naeslundii biofilms under blue LED irradiation, attributed to its high <sup>1</sup>O2 yield and charge-driven binding . 7-Benzoxazolemethanol’s neutral/polar nature may reduce biofilm adhesion compared to SAPYR but could improve solubility in aqueous environments.

Light Activation :

- SAPYR’s absorption peak aligns with blue light (450 nm), making it clinically practical for aPDT. Benzoxazole derivatives typically require shorter wavelengths (e.g., UV-A), which pose safety limitations for human applications .

Research Findings and Limitations

- SAPYR’s Superiority: SAPYR’s design prioritizes both photophysical efficiency (ΦΔ ≈ 0.85) and cationic charge, enabling robust biofilm eradication .

- Benzoxazole Derivatives : Prior studies on analogous benzoxazoles (e.g., 2-phenylbenzoxazoles) show moderate antimicrobial activity but highlight challenges in achieving sufficient photostability for repeated aPDT applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.